1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlordane is synthesized through the chlorination of cyclopentadiene followed by a Diels-Alder reaction with hexachlorocyclopentadiene . The reaction conditions typically involve the use of a solvent such as carbon tetrachloride and a catalyst like aluminum chloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of chlordane involves large-scale chlorination of cyclopentadiene, followed by purification processes to isolate the desired isomers . The production process is designed to maximize yield and purity while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene undergoes several types of chemical reactions, including:
Oxidation: Chlordane can be oxidized to form various chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated compounds.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives and less chlorinated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene has been studied extensively for its applications in various fields:
Mechanism of Action
The mechanism of action of 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene involves its interaction with the central nervous system of insects. It acts as a neurotoxin by disrupting the function of the gamma-aminobutyric acid (GABA) receptor, leading to uncontrolled neuronal firing and eventual death of the insect . The compound also affects other molecular targets and pathways, including enzyme inhibition and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Heptachlor: Another organochlorine pesticide with similar chemical structure and properties.
Aldrin: A related compound used as an insecticide, known for its persistence in the environment.
Uniqueness
1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene is unique due to its high chlorine content and its effectiveness as a broad-spectrum pesticide . Its stability and persistence in the environment also distinguish it from other similar compounds .
Biological Activity
1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, commonly known as Chlordane (CAS Number: 57-74-9), is a synthetic organochlorine compound that has been widely used as a pesticide. Its biological activity is of significant concern due to its toxicity and environmental persistence. This article aims to provide a comprehensive overview of the biological activity of Chlordane, including its effects on various organisms, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C10H6Cl8
- Molecular Weight : 409.78 g/mol
- Melting Point : 106 °C
- Boiling Point : 175 °C at 1 Torr
- Density : 1.59-1.63 g/cm³ at 25 °C
Structural Characteristics
Chlordane is characterized by its complex structure featuring multiple chlorine atoms attached to a bicyclic framework. The presence of these chlorine atoms contributes to its hydrophobicity and bioaccumulation potential in the environment.
Toxicity Profile
Chlordane is classified as highly toxic to aquatic organisms and poses significant risks to soil organisms as well. The compound has been shown to disrupt endocrine functions in various species, leading to reproductive and developmental abnormalities.
Toxicity Data Table
Organism Type | Toxicity Level (LC50) | Reference |
---|---|---|
Fish (e.g., trout) | 0.2 - 0.5 mg/L | |
Daphnia (water flea) | 0.01 mg/L | |
Earthworms | High (specific LC50 not available) |
Chlordane exerts its biological effects primarily through:
- Neurotoxicity : It interferes with the normal functioning of neurotransmitters, particularly affecting the sodium channels in nerve cells.
- Endocrine Disruption : The compound mimics hormones and disrupts hormonal signaling pathways, which can lead to reproductive issues in wildlife.
- Bioaccumulation : Due to its lipophilic nature, Chlordane accumulates in fatty tissues of organisms, leading to higher concentrations up the food chain.
Environmental Impact
Chlordane's persistence in the environment is a major concern. It can remain in soil for years and has been detected in groundwater and surface waters. This environmental stability raises alarms about its long-term ecological effects.
Case Studies
- Aquatic Ecosystems : Studies have documented declines in fish populations in areas where Chlordane was heavily applied as a pesticide. For instance, research conducted in the Great Lakes region indicated significant bioaccumulation in fish species that were subsequently found to exhibit reproductive abnormalities and increased mortality rates .
- Soil Organisms : Research has shown that Chlordane negatively impacts soil health by reducing microbial diversity and altering soil community structures. A study found that earthworm populations were significantly diminished in soils treated with Chlordane compared to untreated controls .
Regulatory Status
Due to its toxicity and environmental persistence, Chlordane has been banned or restricted in many countries under various environmental protection regulations. In the United States, it was banned for agricultural use by the EPA in 1988 but continues to be a concern due to legacy contamination.
Properties
Molecular Formula |
C10H4Cl8 |
---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
(1R,2R,6S,7R)-1,4,5,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H4Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h1-2,4-5H/t2-,4+,5?,8-,9-/m1/s1 |
InChI Key |
MXWWQTOZVNNERA-YEENQZKDSA-N |
Isomeric SMILES |
C1=C(C([C@@H]2[C@@H]1[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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